molecular formula C10H5BrCl2FN B13048866 6-Bromo-3,4-dichloro-8-fluoro-2-methylquinoline

6-Bromo-3,4-dichloro-8-fluoro-2-methylquinoline

Cat. No.: B13048866
M. Wt: 308.96 g/mol
InChI Key: NDQNEXMYBPUETN-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dichloro-8-fluoro-2-methylquinoline is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties. The molecular formula of this compound is C10H5BrCl2FN, and it has a molecular weight of 308.96 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-dichloro-8-fluoro-2-methylquinoline typically involves multi-step reactions. One common method includes the Friedel-Crafts acylation followed by halogenation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these reactions include bromine, chlorine, and fluorine sources, along with suitable catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-dichloro-8-fluoro-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

6-Bromo-3,4-dichloro-8-fluoro-2-methylquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-dichloro-8-fluoro-2-methylquinoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the modifications made to the quinoline structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3,4-dichloro-8-fluoro-2-methylquinoline is unique due to the specific arrangement of halogen atoms on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H5BrCl2FN

Molecular Weight

308.96 g/mol

IUPAC Name

6-bromo-3,4-dichloro-8-fluoro-2-methylquinoline

InChI

InChI=1S/C10H5BrCl2FN/c1-4-8(12)9(13)6-2-5(11)3-7(14)10(6)15-4/h2-3H,1H3

InChI Key

NDQNEXMYBPUETN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=C(C=C(C2=N1)F)Br)Cl)Cl

Origin of Product

United States

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